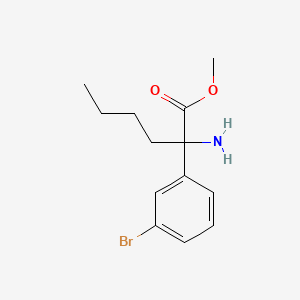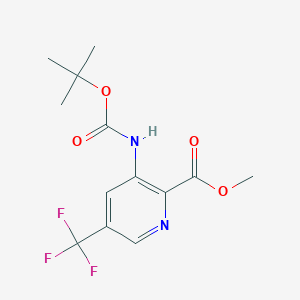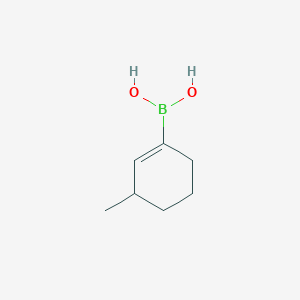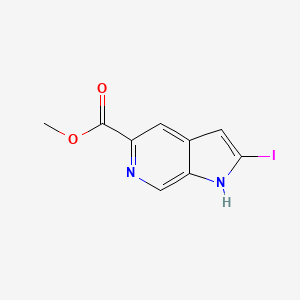
2-Iodo-6-azaindole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-azaindole-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is particularly interesting due to its unique structure, which includes an iodine atom and an azaindole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester typically involves the iodination of 6-azaindole-5-carboxylic acid methyl ester. One common method is the reaction of 6-azaindole-5-carboxylic acid methyl ester with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-azaindole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in an acidic or neutral medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a coupling reaction with a boronic acid would produce a biaryl compound.
Scientific Research Applications
2-Iodo-6-azaindole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a valuable building block in the synthesis of potential therapeutic agents, particularly in oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-6-azaindole-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the azaindole moiety can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-azaindole-6-carboxylic acid methyl ester
- 6-Nitroindole-2-carboxylic acid methyl ester
- 5-Nitroindole-2-carboxylic acid methyl ester
Uniqueness
2-Iodo-6-azaindole-5-carboxylic acid methyl ester is unique due to the presence of both an iodine atom and an azaindole moiety. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The iodine atom enhances the compound’s ability to participate in cross-coupling reactions, while the azaindole moiety provides additional sites for functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
methyl 2-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-2-5-3-8(10)12-7(5)4-11-6/h2-4,12H,1H3 |
InChI Key |
USLSNFDRNQQENO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=C(N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B12273780.png)
![4-Phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B12273785.png)
![3-({1-[2-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273787.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273791.png)
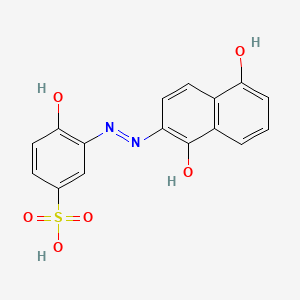
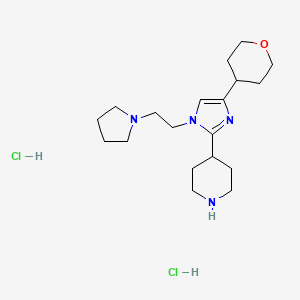

![1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12273805.png)

